molecular formula C7H10F2N2 B2951499 1-Amino-4,4-difluorocyclohexane-1-carbonitrile CAS No. 1370606-50-0

1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Cat. No.: B2951499
CAS No.: 1370606-50-0
M. Wt: 160.168
InChI Key: UWLRDDUSVVSQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a fluorinated organic compound with the molecular formula C7H10F2N2. It is characterized by the presence of an amino group, two fluorine atoms, and a nitrile group attached to a cyclohexane ring.

Preparation Methods

The synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.

    Introduction of fluorine atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.

    Amination and nitrile formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-4,4-difluorocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-4,4-difluorocyclohexane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

1-Amino-4,4-difluorocyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-amino-4,4-difluorocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2/c8-7(9)3-1-6(11,5-10)2-4-7/h1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLRDDUSVVSQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C#N)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.